7-Methylpyrrolo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrrolo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSJXSDEDEHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methylpyrrolo 1,2 C Pyrimidine and Derivatives
Established Synthetic Pathways to the Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffold
The construction of the pyrrolo[1,2-c]pyrimidine core often relies on well-established reactions that form the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) structure. These methods provide reliable access to a range of substituted derivatives.
General Synthetic Procedures for 7-Methylpyrrolo[1,2-c]pyrimidine
While specific procedures for the direct synthesis of this compound are not extensively detailed in the provided results, the general strategies for analogous pyrrolo[1,2-c]pyrimidines can be inferred. A common approach involves the condensation of a 2-substituted pyrrole with a three-carbon component to form the pyrimidine ring. For instance, the reaction of pyrrole-2-carbaldehyde with reagents like tosylmethyl isocyanide (TosMIC) can lead to the formation of the pyrrolo[1,2-c]pyrimidine system. researchgate.net
Precursor Synthesis Strategies (e.g., 5-methylpyrrole-2-carbaldehyde)
A key precursor for the synthesis of this compound is 5-methylpyrrole-2-carbaldehyde. The synthesis of such 5-alkyl-1H-pyrrole-2-carbaldehydes can be achieved from 2-alkyl-1H-pyrroles. researchgate.net This transformation typically involves a formylation reaction, such as the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce the aldehyde group at the 2-position of the pyrrole ring. researchgate.net The starting 2-alkyl-1H-pyrroles can be obtained through methods like acylation followed by a Wolff-Kishner reduction. researchgate.net
Another relevant strategy, although for a different isomer, involves the base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by hydrolysis to yield unsaturated cyano aldehydes. nih.gov Subsequent catalytic reduction and cyclization steps lead to the formation of a pyrrole ring. nih.gov While this specific pathway leads to pyrrolo[3,2-d]pyrimidines, the principles of constructing substituted pyrrole precursors are applicable.
Base-Induced Condensation Reactions (e.g., with TosMIC or ethyl isocyanoacetate)
A significant method for constructing the pyrrolo[1,2-c]pyrimidine skeleton involves the base-induced condensation of pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC). researchgate.net In a reaction with pyrrole-2-carbaldehyde, the treatment with TosMIC in the presence of potassium carbonate in refluxing methanol (B129727) yields 3-tosylpyrrolo[1,2-c]pyrimidine. researchgate.net This reaction proceeds through a proposed mechanism involving the initial reaction of TosMIC with the aldehyde.
The use of ethyl isocyanoacetate in a telescoped continuous flow process represents another efficient method. researchgate.net This process involves the in-situ generation of ethyl isocyanoacetate from N-formylglycine and triphosgene, which then reacts to form the desired heterocyclic entities, including the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net
Classical Chichibabin Reaction Variants
The Chichibabin reaction is a classical method for the amination of nitrogen-containing heterocycles, typically pyridine (B92270), to produce 2-aminopyridine (B139424) derivatives using sodium amide. wikipedia.orgntu.edu.sg The reaction proceeds via a nucleophilic addition-elimination mechanism involving a σ-adduct intermediate. wikipedia.org While the classical Chichibabin reaction is primarily associated with pyridine synthesis and amination, its principles can be adapted for the synthesis of fused heterocyclic systems. wikipedia.orgwikipedia.org
In the context of pyrrolo[1,2-c]pyrimidines, variants of this reaction could potentially be employed. For instance, an intramolecular Chichibabin-type reaction where a nitrile group on a fused ring acts as the nitrogen source for amination has been described. wikipedia.org Although a direct application to this compound is not explicitly detailed, the fundamental concept of using a strong base like sodium amide or a NaH-iodide composite to induce cyclization and amination presents a plausible synthetic route. wikipedia.orgntu.edu.sg
Novel and Advanced Synthetic Approaches for Pyrrolo[1,2-c]pyrimidine Derivatives
Modern synthetic chemistry has introduced more advanced and efficient methods for the synthesis of complex heterocyclic systems like pyrrolo[1,2-c]pyrimidines. These often involve cycloaddition reactions that allow for the rapid construction of the bicyclic core.
1,3-Dipolar Cycloaddition Reactions
A powerful and versatile method for the synthesis of pyrrolo[1,2-c]pyrimidines and related indolizines is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com This approach typically involves the in-situ generation of N-ylides from their corresponding cycloimmonium bromides. researchgate.net For example, the quaternization of 4-(2-pyridyl)pyrimidine can lead to the formation of pyrimidinium N-ylides due to steric hindrance, which then undergo cycloaddition to form pyrrolo[1,2-c]pyrimidines. researchgate.net
One-pot, three-component reactions utilizing this strategy have been developed for the synthesis of pyrrolo[2,1-a]isoquinolines, a related class of compounds. mdpi.com This involves the reaction of isoquinoline, a 2-bromoacetophenone, and a non-symmetrical acetylenic dipolarophile. mdpi.com The principles of this multicomponent reaction could be adapted for the synthesis of pyrrolo[1,2-c]pyrimidine derivatives by using an appropriate pyrimidine-based starting material.
Metal-Catalyzed Coupling Reactions (e.g., Cu(I)-catalyzed azide–alkyne cycloaddition)
Metal-catalyzed coupling reactions are powerful tools for the derivatization of heterocyclic compounds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. nih.gov While direct examples of CuAAC on the this compound ring are not extensively documented, its application can be extrapolated.
If a suitable precursor of 7-azido- or 7-alkynyl-pyrrolo[1,2-c]pyrimidine could be synthesized, the CuAAC reaction would open up a vast chemical space for introducing a wide array of substituents at the 7-position. This would involve reacting the azide-functionalized pyrrolo[1,2-c]pyrimidine with a terminal alkyne, or the alkynyl-functionalized pyrrolo[1,2-c]pyrimidine with an organic azide, in the presence of a copper(I) catalyst. This catalyst is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The resulting triazole-linked derivatives could exhibit interesting biological activities or material properties.
The table below illustrates a hypothetical CuAAC reaction for the derivatization of a pyrrolo[1,2-c]pyrimidine.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 7-Azidopyrrolo[1,2-c]pyrimidine | Phenylacetylene | Cu(I) | 7-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolo[1,2-c]pyrimidine |
| 7-Ethynylpyrrolo[1,2-c]pyrimidine | Benzyl azide | Cu(I) | 7-((1-Benzyl-1H-1,2,3-triazol-4-yl)pyrrolo[1,2-c]pyrimidine |
Environmentally Conscious Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of pyrrolo[1,2-c]pyrimidine derivatives, a notable environmentally conscious method is the microwave-assisted one-pot, three-component synthesis. nih.gov This approach offers several advantages over traditional methods:
Energy Efficiency: Microwave heating can significantly reduce reaction times compared to conventional heating. nih.gov
Reduced Waste: One-pot reactions minimize the number of work-up and purification steps, leading to less solvent and material waste. nih.gov
Atom Economy: Multicomponent reactions are inherently more atom-economical as most of the atoms of the reactants are incorporated into the final product.
Benign Solvent: The use of 1,2-epoxybutane (B156178) serves a dual role as a solvent and an acid scavenger, potentially reducing the need for additional reagents. nih.gov
Another green approach involves the use of ultrasound in the synthesis of related N-fused heterocycles, which can lead to efficient and metal-free reactions. nih.gov Adopting such methodologies for the synthesis of this compound would align with the goals of sustainable chemistry.
The following table summarizes the key features of the environmentally conscious microwave-assisted synthesis.
| Feature | Advantage |
| Reaction Type | One-pot, three-component |
| Energy Source | Microwave irradiation |
| Solvent/Reagent | 1,2-Epoxybutane (dual role) |
| Key Benefits | Rapid, cost-effective, environmentally friendly |
Spectroscopic and Analytical Techniques in Synthetic Confirmation
The unambiguous structural elucidation of newly synthesized compounds like this compound and its derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. nih.govbeilstein-journals.org For this compound, the following NMR experiments would be crucial:
¹H NMR: This would provide information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons on the pyrrole and pyrimidine rings, as well as the singlet for the methyl group at the 7-position, would be characteristic.
¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the carbon of the methyl group. beilstein-journals.org
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for confirming the connectivity of the entire molecule and the position of the methyl group.
The table below shows the expected ¹H NMR signals for the parent pyrrolo[1,2-c]pyrimidine, which can be used as a reference for the 7-methyl derivative. nih.govbeilstein-journals.org
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | ~7.0 | d |
| H-3 | ~6.5 | t |
| H-4 | ~7.8 | d |
| H-5 | ~8.5 | d |
| H-7 | ~8.3 | s |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. For this compound, the C-H stretching vibrations of the aromatic rings and the methyl group, as well as the C=C and C=N stretching vibrations of the heterocyclic system, would be observable.
Structure Activity Relationship Sar Studies of 7 Methylpyrrolo 1,2 C Pyrimidine Analogs
Correlative Analysis of Structural Features and Biological Potency
The biological potency of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives is intricately linked to their structural characteristics. The core heterocyclic system, an isostere of purine (B94841), provides a versatile scaffold for interaction with various biological targets. mdpi.com The replacement of the N7 atom of purine with a carbon atom in the pyrrolo[2,3-d]pyrimidine scaffold, a related class of compounds, makes the five-membered ring more electron-rich and allows for substitutions at the C7 position. researchgate.net This often leads to enhanced binding to enzymes or better base-pairing in nucleic acids. researchgate.net
Systematic modifications of the pyrrolo[1,2-c]pyrimidine core have revealed that even minor structural changes can lead to significant shifts in biological activity. For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines identified as Mer and Axl tyrosine kinase inhibitors, the presence of the 7-aryl group was a key determinant of activity. researchgate.net The core scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. mdpi.comresearchgate.net
Impact of Substituent Modifications on Pharmacological Activity
The nature and position of alkyl and aryl substituents on the pyrrolo[1,2-c]pyrimidine scaffold have a profound impact on pharmacological activity. In many instances, aryl groups at specific positions are crucial for potency. For example, in the context of Mer and Axl kinase inhibition, 7-aryl-pyrrolopyrimidines were identified as initial hits, while derivatives lacking this feature were inactive. researchgate.net Further exploration of the aryl group revealed that its electronic properties and substitution pattern could fine-tune the inhibitory activity.
The introduction of alkyl groups can also modulate activity, though their effect is highly context-dependent. In some cases, smaller alkyl groups may enhance solubility or provide favorable steric interactions. nih.gov However, the addition of bulkier alkyl groups can sometimes lead to a decrease in activity or a change in selectivity. nih.gov For instance, in a series of 2-pyrazolylpyrimidinones, the introduction of a trifluoromethyl group (a haloalkyl) increased solubility and the selectivity index. nih.gov
The strategic placement of aryl and alkyl substituents is a key strategy in the optimization of lead compounds. For example, in the development of antiproliferative pyrrolo[2,3-d]pyrimidines, aryl substitutions were found to be important for inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. mdpi.com The combination of specific aryl and alkyl groups can lead to compounds with significantly improved potency and desirable pharmacological profiles. nih.gov
Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, and its application to the pyrrolo[1,2-c]pyrimidine scaffold has yielded significant insights. The introduction of halogens such as fluorine, chlorine, and bromine can alter the electron density of the aromatic rings, which can in turn affect binding affinity to target proteins. mdpi.com For example, in a study of pyrrolo[2,3-d]pyrimidine-imines with antitumor activity, a bromine substituent at the C-4 position of a phenyl ring was found to be beneficial for activity against a colon cancer cell line. mdpi.com
However, the effect of halogenation is not always positive. In some series of compounds, the introduction of electron-withdrawing groups like halogens resulted in a loss of activity. mdpi.com This highlights the importance of the specific biological context and the precise location of the halogen substituent.
The incorporation of additional heteroatoms, such as nitrogen, oxygen, or sulfur, into the substituent groups or the core scaffold itself can also have a dramatic effect on pharmacological activity. These heteroatoms can participate in hydrogen bonding, a key interaction for stabilizing ligand-target complexes. For instance, the presence of a morpholine (B109124) moiety, which contains both oxygen and nitrogen, in condensed pyrrolo[1,2-c]pyrimidines led to potent and selective PI3Kα inhibitors. researchgate.net The nitrogen atoms in a pyrimidine (B1678525) ring, for example, are crucial for its biological activity, and modifications to this part of the scaffold can significantly impact its properties. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of pyrrolo[1,2-c]pyrimidine analogs. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit vastly different biological potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.
While specific SAR studies focusing on the stereochemistry of 7-methylpyrrolo[1,2-c]pyrimidine are not extensively detailed in the provided search results, the general principles of medicinal chemistry underscore its importance. For related heterocyclic systems, such as imidazo[1,2-c]pyrimidine (B1242154) derivatives, the spatial orientation of substituents has been shown to be crucial for their inhibitory activity against Syk family kinases. nih.gov The precise 3D arrangement of functional groups is what allows for a snug fit into the binding pocket of a target protein, maximizing favorable interactions and leading to a potent biological response. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most active and selective compound.
SAR in Specific Biological Contexts (e.g., Antiviral, Antiproliferative, Antimycobacterial)
The structure-activity relationships of pyrrolo[1,2-c]pyrimidine analogs are highly dependent on the specific biological target and the therapeutic area of interest.
Antiviral Activity:
In the context of antiviral research, particularly against flaviviruses like Zika and Dengue, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have emerged as a promising class of inhibitors. mdpi.com SAR studies revealed that the nature of the substituents at both the 4 and 7 positions is critical for antiviral potency. mdpi.com Furthermore, it was demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced with other scaffolds like 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, suggesting that these analogs may act through a common mechanism. mdpi.com Acyclic analogs of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics have also been synthesized and evaluated for their antiviral activity, with some derivatives showing activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov
Antiproliferative Activity:
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.commdpi.comnih.gov SAR studies in this area have often focused on the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of this scaffold have been developed as potent inhibitors of FAK, with a dimethylphosphine (B1204785) oxide moiety being a key feature for activity. nih.gov The introduction of aryl urea (B33335) moieties has also been explored, leading to potent cytotoxic agents against various cancer cell lines. nih.gov The linker between two pyrrolo[2,3-d]pyrimidine units in bis-heterocyclic compounds has also been shown to have a significant impact on their antiproliferative activity. mdpi.com
Antimycobacterial Activity:
Pyrrolo[1,2-c]pyrimidine analogs have also been investigated for their potential as antimycobacterial agents. The rationale behind this is that enzymes involved in the nucleic acid biosynthesis of Mycobacterium tuberculosis differ from their human counterparts, offering a window for selective inhibition. nih.gov SAR studies on pyrimidine nucleoside analogs have shown that modifications at the C-5 position are a key target. nih.gov For instance, the introduction of long alkynyl chains at this position in 2'-deoxyuridine (B118206) derivatives resulted in potent antimycobacterial activity. mdpi.com The length of this substituent was found to be directly correlated with the inhibitory activity. mdpi.com One study found that a pyrimidine analog with a long carbon chain at the C-5 position was highly effective at inhibiting the growth of M. tuberculosis. nih.gov
Interactive Data Table of SAR Findings
| Compound Class | Modification | Effect on Activity | Biological Context | Reference |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Presence of 7-aryl group | Essential for Mer/Axl kinase inhibition | Antiproliferative | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine-imines | Bromine at C-4 of phenyl ring | Increased antitumor activity | Antiproliferative | mdpi.com |
| Condensed pyrrolo[1,2-c]pyrimidines | Morpholine moiety | Potent and selective PI3Kα inhibition | Antiproliferative | researchgate.net |
| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Substituents at positions 4 and 7 | Critical for antiviral potency | Antiviral | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | Dimethylphosphine oxide moiety | Potent FAK inhibition | Antiproliferative | nih.gov |
| Pyrimidine nucleoside analogs | Long alkynyl chain at C-5 | Potent antimycobacterial activity | Antimycobacterial | mdpi.com |
Medicinal Chemistry Design and Drug Discovery Strategies
7-Methylpyrrolo[1,2-c]pyrimidine as a Privileged Chemical Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of bioactive compounds. Fused heterocyclic systems, such as pyrrolopyrimidines, are widely recognized for their diverse and potent pharmacological profiles, often surpassing the activity of their individual pyrrole (B145914) and pyrimidine (B1678525) components. researchgate.net The pyrrolo[1,2-c]pyrimidine (B3350400) nucleus, a key fused heterocycle, has been explored for its potential in various therapeutic areas. researchgate.net
The addition of a methyl group at the 7-position of the pyrrolo[1,2-c]pyrimidine core can significantly impact its biological activity. This substituent can modulate the compound's lipophilicity, steric interactions with the target protein, and metabolic pathways. The strategic placement of this methyl group can lead to enhanced potency and selectivity for a specific biological target. While extensive research on the this compound scaffold is still emerging, the foundational importance of the broader pyrrolopyrimidine class suggests its significant potential as a privileged scaffold in drug discovery.
Rational Drug Design Approaches
Rational drug design strategies are instrumental in optimizing lead compounds to achieve desired pharmacological profiles. For the this compound scaffold, several approaches can be employed to systematically modify its structure and enhance its therapeutic potential.
Scaffold Hopping and Molecular Hybridization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. nih.gov This approach can lead to compounds with enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, one could envision hopping to related heterocyclic systems like imidazo[1,2-c]pyrimidines or pyrazolo[1,5-c]pyrimidines to explore new chemical space while retaining key pharmacophoric features.
Molecular hybridization, on the other hand, involves combining two or more pharmacophoric elements from different bioactive molecules into a single hybrid compound. This strategy aims to create a new molecule with a dual or synergistic mode of action. For instance, a fragment from a known kinase inhibitor could be hybridized with the this compound core to design novel inhibitors with enhanced potency or a different selectivity profile. A study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated the successful use of molecular hybridization and scaffold hopping to develop potent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com This approach, merging fragments of the marketed drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus, highlights a viable strategy that could be adapted for the this compound scaffold. mdpi.com
| Strategy | Description | Potential Application to this compound |
| Scaffold Hopping | Replacement of the core scaffold with a different, isofunctional one. nih.gov | Replacing the pyrrolo[1,2-c]pyrimidine core with imidazo[1,2-c]pyrimidine (B1242154) or other related heterocycles to discover novel active compounds. |
| Molecular Hybridization | Combining pharmacophoric elements from different bioactive molecules. | Integrating fragments from known inhibitors of a target of interest with the this compound scaffold to create new dual-acting or synergistic compounds. |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule.
Furthermore, classical and non-classical bioisosteres can be considered for substituents on the pyrrole or pyrimidine rings. For example, a phenyl group could be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate solubility and metabolic stability.
| Original Group | Potential Bioisostere | Rationale |
| 7-Methyl | Ethyl, Isopropyl | Explore steric limits of the binding pocket. |
| 7-Methyl | Trifluoromethyl | Modulate electronic properties and metabolic stability. |
| Phenyl substituent | Pyridyl, Thienyl | Alter solubility, polarity, and potential for hydrogen bonding. |
| Hydrogen | Fluorine | Enhance binding affinity and block metabolic sites. |
Design of Analogs for Enhanced Target Selectivity and Potency
The systematic design of analogs is crucial for optimizing the potency and selectivity of a lead compound. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are central to this process. For the this compound scaffold, SAR studies would involve synthesizing and testing a series of analogs with modifications at various positions.
For instance, in a study of imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors, modifications at different positions of the scaffold led to the identification of compounds with potent in vitro and in vivo activity. nih.gov Similarly, extensive SAR studies on pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors revealed that specific substitutions on the pyrrole and pyrimidine rings were crucial for achieving low nanomolar potency. nih.gov
These examples from related heterocyclic systems provide a roadmap for the design of this compound analogs. Key strategies would include:
Substitution at the pyrrole ring: Introducing various substituents at positions other than the 7-methyl group to probe for additional interactions with the target.
Modification of the pyrimidine ring: Introducing different functional groups to modulate the electronic properties and hydrogen bonding capabilities of the scaffold.
Exploration of different linkers: If the scaffold is connected to another pharmacophore, varying the length and nature of the linker can optimize the orientation of the two fragments within the binding site.
By systematically applying these design principles, it is possible to develop this compound analogs with enhanced potency and selectivity for a desired biological target, ultimately leading to the discovery of novel therapeutic agents.
Computational Chemistry and Theoretical Analysis
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target.
Currently, there is a lack of publicly available research detailing specific molecular docking studies and binding affinity predictions for 7-Methylpyrrolo[1,2-c]pyrimidine against any particular biological target. While studies on the broader class of pyrrolopyrimidines have demonstrated their potential to interact with various protein kinases and other enzymes, specific binding affinity scores and detailed interaction profiles for the 7-methyl derivative are not documented in the scientific literature. Such an analysis would require the selection of a relevant biological target, followed by docking simulations to calculate the binding energy (often expressed in kcal/mol) and to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-target complex.
Detailed characterization of the active site of a target protein and the preferred conformation of this compound upon binding is contingent on the availability of molecular docking studies. In the absence of such studies, it is not possible to describe the specific amino acid residues that may interact with the compound or the three-dimensional arrangement it adopts within a binding pocket. A typical analysis would involve identifying the key residues in the active site that form crucial contacts with the ligand, and analyzing the ligand's conformational changes upon binding to the target.
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular properties.
While specific DFT studies on this compound are not readily found in the literature, a theoretical investigation would typically involve geometry optimization to find the most stable conformation of the molecule. Subsequent calculations would yield valuable information about its electronic properties.
Density Functional Theory (DFT): DFT calculations could provide optimized molecular geometry, vibrational frequencies, and electronic properties.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, these values would need to be calculated to predict its reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface of this compound. This map would reveal the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which is critical for understanding its intermolecular interactions.
Advanced Intermolecular Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules, Reduced Density Gradient, Natural Bond Orbital, Hirshfeld Surface)
To gain a more profound understanding of the non-covalent interactions that can govern the behavior of this compound, several advanced computational techniques can be employed.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions.
Reduced Density Gradient (RDG): RDG analysis is used to visualize and identify the regions of weak non-covalent interactions within a molecular system.
Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal structure. For this compound, this would involve mapping properties like d_norm, shape index, and curvedness on the Hirshfeld surface to understand the packing environment and the nature of intermolecular contacts.
As of now, specific studies employing these advanced intermolecular interaction analyses for this compound have not been reported.
In Silico ADME Prediction and Drug-Likeness Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are crucial for evaluating the pharmaceutical potential of a compound. These predictions are based on the molecular structure and are used to identify potential liabilities early in the drug discovery process.
For this compound, a systematic in silico evaluation would be necessary to predict its pharmacokinetic properties. While specific reports are unavailable, a typical analysis would include the parameters listed in the table below. These predictions can be generated using various computational models and software.
| ADME/Drug-Likeness Parameter | Predicted Property | Significance |
|---|---|---|
| Molecular Weight | To be calculated | Influences size and diffusion. Generally <500 g/mol is preferred. |
| LogP (Lipophilicity) | To be calculated | Affects solubility and permeability. Typically between -0.4 and +5.6. |
| Hydrogen Bond Donors | To be calculated | Influences solubility and membrane permeability. Generally ≤5. |
| Hydrogen Bond Acceptors | To be calculated | Influences solubility and membrane permeability. Generally ≤10. |
| Topological Polar Surface Area (TPSA) | To be calculated | Predicts drug transport properties. Generally <140 Ų. |
| Lipinski's Rule of Five | To be evaluated | A rule of thumb to evaluate drug-likeness. |
Without specific computational studies on this compound, the cells in the "Predicted Property" column remain to be populated.
Mechanism of Action Elucidation through Computational Modeling
Computational modeling can be a powerful tool to hypothesize or elucidate the mechanism of action of a bioactive compound. This can involve a combination of molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations. These methods can help to understand how a ligand binds to its target, the energetic changes that occur upon binding, and how this binding event modulates the function of the biological target.
In the absence of experimental data on the biological activity of this compound, and without a known biological target, any computational elucidation of its mechanism of action would be purely speculative. Future research, combining experimental screening with computational approaches, will be necessary to identify its biological targets and unravel its mechanism of action.
Future Directions and Emerging Research Avenues for 7 Methylpyrrolo 1,2 C Pyrimidine Research
Development of Multi-Targeting Agents
The complexity of many diseases, such as cancer, often involves multiple biological pathways. This has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-targeting agents that can simultaneously modulate several key proteins. The pyrrolopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial regulators of cellular processes frequently dysregulated in cancer. mdpi.comnih.govekb.eg
Future research on 7-Methylpyrrolo[1,2-c]pyrimidine could strategically focus on designing derivatives that act as multi-targeted kinase inhibitors. mdpi.com By leveraging the core structure, medicinal chemists can introduce various functional groups to optimize the binding affinity and selectivity for a panel of desired kinases. For instance, derivatives could be designed to target key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov The 7-methyl group itself may influence the compound's pharmacokinetic properties and its interaction with specific kinase active sites.
| Potential Kinase Targets for this compound Derivatives | Therapeutic Rationale | Relevant Research on Pyrrolopyrimidines |
| EGFR, Her2, VEGFR2 | Inhibition of tumor growth, angiogenesis, and metastasis. | Pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against these kinases. mdpi.comnih.gov |
| CDKs | Induction of cell cycle arrest and apoptosis in cancer cells. | Pyrrolo[2,3-d]pyrimidine compounds have been identified as CDK inhibitors. nih.govnih.gov |
| Janus Kinases (JAKs) | Modulation of inflammatory pathways and cancer cell signaling. | Pyrrolopyrimidine derivatives have been designed to target JAK1 and JAK2. nih.gov |
| RET Kinase | Targeting gene fusions and mutations driving certain cancers. | Pyrrolo[2,3-d]pyrimidines have been investigated as RET kinase inhibitors. |
This table is generated based on research on the broader pyrrolopyrimidine class and represents potential avenues for this compound.
Exploration of Novel Therapeutic Areas
Beyond oncology, the pyrrolopyrimidine scaffold has shown promise in a range of other therapeutic areas. nih.govekb.eg This suggests that this compound and its future derivatives could be valuable leads for conditions beyond cancer.
Anti-inflammatory and Immunomodulatory Agents: Chronic inflammation is a hallmark of many diseases. The structural motifs within this compound could be optimized to inhibit key inflammatory mediators, such as cytokines and pro-inflammatory enzymes. Research on related heterocyclic compounds has demonstrated their potential in this area.
Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrrolopyrimidine core could serve as a template for the design of compounds that interfere with essential bacterial or fungal metabolic pathways.
Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects. Future studies could explore the potential of this compound derivatives to modulate pathways involved in neuroinflammation and neuronal cell death, which are characteristic of diseases like Alzheimer's and Parkinson's.
A significant area of interest is the development of fused heterocyclic systems. For example, a novel scaffold fusing indolizine (B1195054) with pyrrolo[1,2-c]pyrimidine (B3350400) has demonstrated potent anticancer activity, particularly against liver cancer cells. mdpi.com This highlights the potential for creating complex tetracyclic compounds derived from this compound with enhanced and selective biological activities. mdpi.com
Integration of Advanced Computational and Synthetic Methodologies
To accelerate the discovery and development of novel this compound-based therapeutics, the integration of cutting-edge computational and synthetic techniques is crucial.
Computational and Molecular Modeling: In silico methods are invaluable for predicting the biological activity and pharmacokinetic properties of new compounds. Molecular docking studies can be employed to simulate the binding of this compound derivatives to the active sites of target proteins, guiding the design of more potent and selective inhibitors. aacrjournals.orgbenthamdirect.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by correlating chemical structures with their biological effects.
Advanced Synthetic Methodologies: The efficient synthesis and functionalization of the pyrrolo[1,2-c]pyrimidine core are essential for creating diverse chemical libraries for biological screening. researchgate.net Modern synthetic strategies, such as 1,3-dipolar cycloaddition reactions, can be employed to construct the core scaffold. nih.gov Furthermore, advanced techniques for the functionalization of the heterocyclic ring will enable the introduction of a wide range of substituents to explore the structure-activity relationships systematically. researchgate.net The development of efficient flow synthesis processes could also streamline the production of these compounds. researchgate.net
| Advanced Methodology | Application in this compound Research | Supporting Evidence from Pyrrolopyrimidine Research |
| Molecular Docking | Predicting binding modes and affinities to target proteins. | Used to design and understand the activity of various pyrrolopyrimidine inhibitors. aacrjournals.orgbenthamdirect.comresearchgate.net |
| QSAR | Establishing relationships between chemical structure and biological activity. | A common tool in the optimization of heterocyclic drug candidates. |
| 1,3-Dipolar Cycloaddition | Efficient construction of the pyrrolo[1,2-c]pyrimidine scaffold. | A reported method for the synthesis of pyrrolo[1,2-c]pyrimidines. nih.gov |
| Flow Synthesis | Scalable and efficient production of derivatives for screening. | Developed for the synthesis of pyrrolo[1,2-c]pyrimidine building blocks. researchgate.net |
This table outlines how advanced methodologies can be applied to accelerate research on this compound, based on established practices in the field.
Q & A
Basic Research Question
- N-Ylide Generation : Use cycloimmonium bromides (e.g., from 4-(pyridyl)pyrimidine isomers) to generate N-ylides in situ. Steric hindrance (e.g., 2-pyridyl substitution) directs cycloaddition to pyrrolo[1,2-c]pyrimidine cores .
- Activated Alkynes : Employ electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) to enhance reaction efficiency .
- Structural Confirmation : Validate products via - and -NMR, supplemented by X-ray crystallography for ambiguous cases .
What are the limitations of NMR spectroscopy in characterizing pyrrolo[1,2-c]pyrimidine derivatives, and how can they be addressed?
Basic Research Question
- Limitations : Overlapping signals in -NMR (e.g., C5 vs. C7 substitution) and low sensitivity in -NMR for quaternary carbons .
- Solutions :
How can continuous flow synthesis improve the scalability and purity of pyrrolo[1,2-c]pyrimidine derivatives?
Advanced Research Question
- Flow Setup : React ethyl isocyanoacetate (synthesized via flow from N-formylglycine and triphosgene) with pyrrolo[1,2-c]pyrimidine precursors in a heated flow coil (85°C, 26 min residence time) .
- Throughput Optimization : Maintain 0.25 M concentration to avoid precipitation (e.g., piperidine-HCl salts), achieving 85% yield and >95% purity .
- Advantages : Reduced side reactions, consistent temperature control, and scalability (5.71 g/h throughput) .
What enantioselective strategies are effective for synthesizing chiral tetrahydropyrrolo[1,2-c]pyrimidine derivatives?
Advanced Research Question
- Iridium Catalysis : Use Ir-catalyzed asymmetric allylic dearomatization/ring-expansive migration for enantioselective synthesis (e.g., >90% ee) .
- Chiral Auxiliaries : Incorporate 3-(piperidin-3-yl)-1H-indole residues to study asymmetry’s role in biological activity (e.g., 5-HT1A receptor binding) .
How do computational methods like DFT guide the design of regioselective functionalization?
Advanced Research Question
- Reactivity Prediction : Calculate Fukui indices or NPA charges to identify nucleophilic sites (C7 > C5 in pyrrolo[1,2-c]pyrimidine) .
- Transition State Analysis : Model energy barriers for competing pathways (e.g., kinetic vs. thermodynamic control) .
What strategies are used to design pyrrolo[1,2-c]pyrimidine derivatives targeting 5-HT1A receptors and serotonin transporters (SERT)?
Advanced Research Question
- Pharmacophore Design : Integrate 3-(piperidin-4-yl)-1H-indole residues for dual 5-HT1A/SERT affinity .
- Binding Assays : Radioligand competition assays (e.g., -8-OH-DPAT for 5-HT1A, -citalopram for SERT) to quantify values .
How are kinetic and thermodynamic products distinguished in pyrrolo[1,2-c]pyrimidine functionalization?
Advanced Research Question
- Kinetic Control : Short reaction times, lower temperatures favor C7 substitution (e.g., rapid SEAr reactions) .
- Thermodynamic Control : Prolonged heating or reversible conditions shift products to C5-substituted derivatives .
- Monitoring : Time-resolved NMR or quenching experiments to track product evolution .
What methodologies evaluate the photophysical properties of pyrrolo[1,2-c]pyrimidine-based fluorophores?
Advanced Research Question
- Synthetic Functionalization : Introduce electron-withdrawing/donating groups (e.g., azo-dyes) to modulate fluorescence .
- Characterization :
How are antiproliferative or anti-inflammatory activities assessed for pyrrolo[1,2-c]pyrimidine derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
